(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
Description
Properties
CAS No. |
1291858-69-9 |
|---|---|
Molecular Formula |
C23H28N6O2 |
Molecular Weight |
420.517 |
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H28N6O2/c1-3-17-9-11-18(12-10-17)24-22-21(25-27-26-22)23(30)29-15-13-28(14-16-29)19-7-5-6-8-20(19)31-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
CQILVWNTYDLJRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4OCC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthetic methods, pharmacological effects, and specific case studies that demonstrate its therapeutic potential.
1. Chemical Structure and Synthesis
The compound features a complex structure that combines piperazine and triazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions where piperazine derivatives are reacted with triazole-containing compounds to yield the final product. Various synthetic routes have been explored to optimize yield and purity, employing solvents like DMF and ethanol in reflux conditions .
2.1 Anticancer Activity
Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3, alongside a decrease in Bcl-2 expression . The compound's mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to reduced cell viability.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 18.0 | Apoptosis induction |
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Similar to Methicillin |
| Escherichia coli | 16 | Comparable to Ampicillin |
3.1 In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer efficacy of the compound. In one study, treatment with the compound significantly inhibited tumor growth without observable toxicity in healthy tissues . These findings underscore its potential as a therapeutic agent in oncology.
3.2 Mechanistic Insights
Mechanistic studies have revealed that the compound interacts with specific cellular pathways involved in proliferation and apoptosis. It was found to inhibit key enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression . This inhibition correlates with enhanced apoptotic signaling, providing insights into its therapeutic mechanisms.
4. Conclusion
The compound This compound shows promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis and inhibit microbial growth positions it as a candidate for further development in drug discovery programs.
Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials. The diverse biological activities exhibited by this compound highlight the importance of continued exploration in medicinal chemistry for developing novel therapeutic agents.
Scientific Research Applications
The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone has garnered attention in various scientific domains due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with triazole moieties. The synthetic pathways often utilize various reagents and conditions to achieve the desired chemical structure, which is crucial for its biological activity. For instance, the incorporation of piperazine enhances the compound's interaction with neurotransmitter receptors, which is vital for its pharmacological effects.
Key Synthetic Routes
- Piperazine Derivatives : The reaction of piperazine with substituted phenyl groups forms the core structure.
- Triazole Formation : The triazole ring is synthesized through cycloaddition reactions involving azides and alkynes or via other coupling methods.
- Final Assembly : The final compound is obtained by coupling the piperazine derivative with the triazole component, often requiring purification techniques such as recrystallization or chromatography.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Antipsychotic and Neuropharmacological Effects
Research indicates that compounds with similar structures to this compound may possess antipsychotic properties. The piperazine moiety is known for its affinity towards dopamine receptors, particularly D2 and D3 receptors, which are critical in the treatment of schizophrenia and other neuropsychiatric disorders .
Anticancer Potential
Preliminary studies have shown that derivatives of triazole can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, certain triazole derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects . The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into similar triazole compounds has revealed efficacy against a spectrum of bacteria and fungi, indicating that this compound may also possess similar antimicrobial effects .
Case Studies
Several case studies highlight the applications of compounds structurally related to this compound:
- Neuropharmacological Studies : One study focused on the synthesis of piperazine derivatives and their evaluation as antipsychotic agents. The results indicated that these compounds could effectively reduce symptoms in animal models of schizophrenia .
- Anticancer Research : A series of experiments evaluated triazole derivatives against breast cancer cell lines. Compounds were found to induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Testing : A comprehensive study assessed various triazole compounds against clinical isolates of bacteria. Results demonstrated that certain derivatives exhibited significant antibacterial activity, supporting their development as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine, aryl, and heterocyclic substituents. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
Substituent Effects on Bioactivity: The ethoxy group in the target compound may offer a balance between lipophilicity and metabolic stability compared to the methoxy analogs (e.g., ). Ethoxy’s larger size could reduce oxidative metabolism relative to methoxy. Triazole vs. Electron-Withdrawing Groups: Chloro (m2 ) and trifluoromethyl (Compound 5 ) substituents enhance electrophilicity, which may improve binding to enzymes but increase toxicity risks.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a bromoethanone intermediate with a preformed triazole-thiol, as seen in analogous piperazine-triazole hybrids . Comparatively, pyrimidine-linked derivatives (e.g., m2 ) require palladium-catalyzed cross-coupling, increasing synthetic complexity.
Physicochemical Properties :
- LogP : The target compound’s LogP is estimated to be higher than methoxy-substituted analogs (e.g., ) due to the ethyl and ethoxy groups, favoring blood-brain barrier penetration.
- Solubility : Triazole’s polarity may counteract the lipophilicity of ethoxy/ethyl groups, whereas CF3-substituted analogs (e.g., Compound 5 ) exhibit lower aqueous solubility.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole ring .
- Step 2 : Coupling of the piperazine moiety through nucleophilic substitution or amidation reactions under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
- Step 3 : Final methanone linkage via Friedel-Crafts acylation or carbodiimide-mediated coupling, requiring strict anhydrous conditions to prevent hydrolysis . Key factors affecting yield include solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading (e.g., 10 mol% CuI for CuAAC), and reaction time optimization .
Q. Which spectroscopic techniques are most effective for confirming structure and purity?
- NMR Spectroscopy : H and C NMR are critical for verifying the triazole N–H proton (δ 8.1–8.3 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 390.5 (CHNO) .
- HPLC-PDA : Purity >95% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize targets associated with triazole-piperazine hybrids:
- In vitro assays : Screen against serotonin (5-HT/5-HT) and dopamine (D) receptors due to structural similarity to known CNS-active agents .
- Antimicrobial testing : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the triazole’s antifungal potential .
Advanced Research Questions
Q. What strategies optimize synthetic routes to improve scalability?
- Byproduct reduction : Replace traditional coupling agents (e.g., DCC) with polymer-supported carbodiimides to simplify purification .
- Flow chemistry : Implement continuous-flow reactors for the triazole formation step, reducing reaction time from hours to minutes .
- Catalyst recycling : Use immobilized Cu nanoparticles in CuAAC to enhance turnover number (TON > 500) .
Q. How should contradictory in vitro vs. in vivo pharmacological data be analyzed?
- Pharmacokinetic factors : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability discrepancies .
- Metabolite interference : Perform LC-MS/MS to identify active metabolites that may mask or enhance parent compound activity in vivo .
- Dose-response recalibration : Use allometric scaling (e.g., mg/kg vs. mg/m) to reconcile interspecies differences in efficacy .
Q. What computational methods model this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding poses at the 5-HT receptor, focusing on the piperazine-ethoxy group’s role in hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate triazole ring stability in aqueous vs. lipid bilayer environments .
- QSAR modeling : Corporate Hammett constants for substituents (e.g., ethoxy vs. methoxy) to predict logP and IC trends .
Q. How can SAR studies systematically modify pharmacophores for enhanced activity?
- Piperazine substitutions : Replace the 2-ethoxyphenyl group with 4-methylphenyl (as in ) to assess steric effects on receptor affinity.
- Triazole modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to enhance π-π stacking with target proteins .
- Methanone linker : Test ketone vs. thioketone variants to modulate metabolic stability (e.g., CYP3A4 resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
